- Method for peptide synthesis by peptide coupling of amino acids or peptides trioctadecyloxybenzyl or didocosyloxybenzy ester and deprotection in presence of amine scavengers, World Intellectual Property Organization, , ,
Cas no 91917-63-4 (Atrial natriureticpeptide-28 (human reduced) (9CI))
91917-63-4 structure
Product Name:Atrial natriureticpeptide-28 (human reduced) (9CI)
CAS-Nr.:91917-63-4
MF:C127H205N45O39S3
MW:3082.45972132683
CID:803948
PubChem ID:24890580
Update Time:2024-12-09
Atrial natriureticpeptide-28 (human reduced) (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Atrial natriureticpeptide-28 (human reduced) (9CI)
- Atrial Natriuretic Peptide human
- A-ANF(1-28), HUMAN
- Atrial natriuretic factor (1-28) (human, porcine)
- hANF
- SER-LEU-ARG-ARG-SER-SER-CYS-PHE-GLY-GLY-ARG-MET-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-ARG-TYR(DISULFIDE BRIDGE:CYS7-CYS23)
- -ANF (1-28), human
- ANP 1-28, HUMAN
- Atriopeptin-33(rat reduced), 1-de-L-leucine-2-de-L-alanine-3-deglycine-4-de-L-proline-5-de-L-arginine-17-L-methionine-
- 16: PN: WO0071576 SEQID: 16 unclaimed sequence
- 1: PN: WO0185945 SEQID: 1unclaimed sequence
- 294: PN: WO0069900 SEQID: 476 unclaimed sequence
- 2: PN:GB2403533 SEQID: 2 claimed sequence
- 313: PN:WO0069900 SEQID: 495 unclaimed sequence
- 3: PN:CN1278007 SEQID: 5 unclaimed sequence
- 5-32-Urodilatin(human)
- 59: PN: US6033884 SEQID: 53 unclaimed protein
- 99-126-natriuretic hormone peptide (human)
- Atriopeptin-28 (Canis familiaris reduced)
- Atrial natriuretic peptide-28 (Canis familiaris)
- alpha-Atriopeptin (human reduced)
- 13: PN: WO2004089280 SEQID: 13 unclaimed sequence
- 13: PN: WO2005103087 SEQID:16 unclaimed sequence
- 140: PN: WO2008058016 SEQID: 141 claimed protein
- 15:PN: US20030119021 SEQID: 14 unclaimed sequence
- 15: PN: WO2008154226 SEQID: 15unclaimed protein
- 18: PN:WO2004022003 SEQID: 4 claimed sequence
- 18: PN: WO2005094420 SEQID: 4 claimedsequence
- 19: PN: WO2007034498 SEQID: 18 unclaimed sequence
- 1: PN: DE19942230SEQID: 6 claimed protein
- 1: PN: US20030069186 SEQID: 5 unclaimed sequence
- 1:PN: US20090163421 SEQID: 1 unclaimed sequence
- 2145: PN: WO03060071 SEQID: 2207 unclaimed
- 21: PN:WO2004045592 SEQID: 20 unclaimed sequence
- 220: PN: US20060293232 PAGE: 14unclaimed sequence
- 2: PN: WO02074234 FIGURE: 3B claimedprotein
- 301: PN: US20080004206 SEQID: 302 unclaimed protein
- 38: PN: WO2005003296 SEQID: 309unclaimed sequence
- 393: PN: US20090175821 SEQID: 476 claimed protein
- 3: PN: US20080194481 SEQID: 302 claimedprotein
- 439: PN: US20080312157 SEQID: 456 unclaimed sequence
- 4: PN:US20080214437 SEQID: 4 claimed protein
- 4: PN: WO2009073527 SEQID: 4 claimedprotein
- 4: PN: WO2009142307 SEQID: 100 claimed protein
- 5: PN: WO2007035600SEQID: 3 unclaimed sequence
- 604: PN: WO2009058322 SEQID: 302 claimed sequence
- 78: PN: WO03099862 PAGE: 45 unclaimed protein
- 7: PN: US20060183154 SEQID: 7claimed sequence
- 95: PN: WO2007047504 SEQID: 179 unclaimed sequence
- 9: PN: US20010027181 SEQID: 1unclaimed protein
- L-Seryl-L-leucyl-L-arginyl-L-arginyl-L-seryl-L-seryl-L-cysteinyl-L-phenylalanylglycylglycyl-L-arginyl-L-methionyl-L-α-aspartyl-L-arginyl-L-isoleucylglycyl-L-alanyl-L-glutaminyl-L-serylglycyl-L-leucylglycyl-L-cysteinyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-arginyl-L-tyrosine (ACI)
- L
- Atrial natriuretic peptide-28 (human reduced) (9CI)
- Atriopeptin-33 (rat reduced), 1-de-L-leucine-2-de-L-alanine-3-deglycine-4-de-L-proline-5-de-L-arginine-17-L-methionine- (ZCI)
- 11: PN: WO2010128071 SEQID: 8 unclaimed protein
- 13: PN: WO2005103087 SEQID: 16 unclaimed sequence
- 147: PN: WO2019106193 SEQID: 147 claimed protein
- 15: PN: US20030119021 SEQID: 14 unclaimed sequence
- 15: PN: WO2008154226 SEQID: 15 unclaimed protein
- 16: PN: WO2010129655 SEQID: 7 unclaimed protein
- 16: PN: WO2011075471 SEQID: 1 unclaimed protein
- 171: PN: WO2023086949 SEQID: 172 claimed sequence
- 17: PN: WO2011084808 SEQID: 18 claimed protein
- 18: PN: WO2004022003 SEQID: 4 claimed sequence
- 18: PN: WO2005094420 SEQID: 4 claimed sequence
- 1: PN: CN107828819 SEQID: 1 claimed protein
- 1: PN: DE19942230 SEQID: 6 claimed protein
- 1: PN: JP2011207867 SEQID: 1 claimed protein
- 1: PN: US20090163421 SEQID: 1 unclaimed sequence
- 1: PN: US20120164142 SEQID: 1 unclaimed sequence
- 1: PN: US20140179605 SEQID: 1 claimed sequence
- 1: PN: US20200017567 SEQID: 1 claimed protein
- 1: PN: WO0185945 SEQID: 1 unclaimed sequence
- 1: PN: WO2010033207 SEQID: 1 claimed protein
- 1: PN: WO2010078325 SEQID: 1 claimed protein
- 1: PN: WO2011038061 SEQID: 1 unclaimed protein
- 1: PN: WO2011038066 SEQID: 1 unclaimed protein
- 1: PN: WO2012118042 SEQID: 1 claimed protein
- 1: PN: WO2013027680 SEQID: 1 claimed protein
- 1: PN: WO2013058833 SEQID: 1 unclaimed sequence
- 1: PN: WO2013059491 SEQID: 1 unclaimed protein
- 1: PN: WO2018175534 SEQID: 1 claimed protein
- 1: PN: WO2019133245 PAGE: 19 claimed sequence
- 1: PN: WO2020141157 SEQID: 1 claimed protein
- 208: PN: US20100291033 SEQID: 302 unclaimed protein
- 208: PN: US20110002888 SEQID: 302 unclaimed protein
- 21: PN: WO2004045592 SEQID: 20 unclaimed sequence
- 21: PN: WO2013163162 SEQID: 21 unclaimed protein
- 220: PN: US20060293232 PAGE: 14 unclaimed sequence
- 221: PN: WO2010091122 SEQID: 1729 claimed protein
- 239: PN: WO2010033220 SEQID: 1 unclaimed protein
- 23: PN: EP3553081 SEQID: 23 claimed protein
- 23: PN: EP3553082 SEQID: 23 claimed protein
- 23: PN: WO2011024973 FIGURE: 1 claimed sequence
- 23: PN: WO2019197470 SEQID: 23 claimed protein
- Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine
- Alternative Name: Atrial Natriuretic Peptide (1-28) (human, porcine)
- 91917-63-4
- DTXSID70583193
- Atrial Natriuretic Peptide human, >=97% (HPLC)
-
- MDL: MFCD00076226
- Inchi: 1S/C127H205N45O39S3/c1-9-64(6)99(121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(60-212)119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)172-111(199)75(29-20-41-145-127(139)140)159-115(203)83(49-98(186)187)165-110(198)77(36-42-214-8)160-105(193)71(25-16-37-141-123(131)132)152-95(183)51-146-93(181)50-147-103(191)80(45-66-21-12-10-13-22-66)162-120(208)90(61-213)171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173/h10-15,21-24,30-33,62-65,70-90,99,173-178,212-213H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1
- InChI-Schlüssel: KGZJRXKGJRJKCB-MPVJKSABSA-N
- Lächelt: [C@@H](NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](N)CO)CC1C=CC=CC=1)(C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@H](C(=O)O)CC1C=CC(O)=CC=1)CC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 3078.44000
- Monoisotopenmasse: 3080.4603454g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 55
- Anzahl der Akzeptoren für Wasserstoffbindungen: 48
- Schwere Atomanzahl: 214
- Anzahl drehbarer Bindungen: 109
- Komplexität: 6900
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 24
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 1001
- XLogP3: -15.9
- Topologische Polaroberfläche: 1430Ų
Experimentelle Eigenschaften
- Dichte: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 1479.28000
- LogP: -2.10540
Atrial natriureticpeptide-28 (human reduced) (9CI) Sicherheitsinformationen
- WGK Deutschland:3
- Lagerzustand:−20°C
Atrial natriureticpeptide-28 (human reduced) (9CI) Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031422-2.5mg |
Atrial natriureticpeptide-28 (human reduced) (9CI) |
91917-63-4 | 97% | 2.5mg |
¥1607 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031422-1mg |
Atrial natriureticpeptide-28 (human reduced) (9CI) |
91917-63-4 | 97% | 1mg |
¥779 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031422-500ug |
Atrial natriureticpeptide-28 (human reduced) (9CI) |
91917-63-4 | 97% | 500ug |
¥900 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A40860-1mg |
HANF |
91917-63-4 | 97% | 1mg |
¥2018.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A40860-500ug |
HANF |
91917-63-4 | 97% | 500ug |
¥1388.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A40860-2.5mg |
HANF |
91917-63-4 | 97% | 2.5mg |
¥3228.0 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-GE662-1mg |
Atrial Natriuretic Peptide human |
91917-63-4 | ≥97% (HPLC) | 1mg |
¥1399.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-GE662-500ug |
Atrial Natriuretic Peptide human |
91917-63-4 | ≥97% (HPLC) | 500ug |
¥745.0 | 2022-02-28 | |
| AAPPTec | P000907-0.5mg |
Atrial Natriuretic Peptide (1-28) |
91917-63-4 | 0.5mg |
$325.00 | 2024-07-20 | ||
| AAPPTec | P000907-1mg |
Atrial Natriuretic Peptide (1-28) |
91917-63-4 | 1mg |
$550.00 | 2024-07-20 |
Atrial natriureticpeptide-28 (human reduced) (9CI) Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid , 1,2-Ethanedithiol , Triisopropylsilane Solvents: Water ; 4 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.4 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.5 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.6 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.7 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.8 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.9 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.10 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.11 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.12 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.13 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.14 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.15 -
1.2 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.4 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.5 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.6 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.7 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.8 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.9 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.10 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.11 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.12 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.13 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.14 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.15 -
Referenz
- Process for preparation of carperitide acetate, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tris(2-carboxyethyl)phosphine , 4-Mercaptophenylacetic acid Solvents: Water ; 3 h, pH 7.3, 37 °C
1.2 < 24 h, pH 6.4, rt
1.2 < 24 h, pH 6.4, rt
Referenz
- N-Sulfanylethylanilide Peptide as a Crypto-Thioester Peptide, ChemBioChem, 2011, 12(12), 1840-1844
Atrial natriureticpeptide-28 (human reduced) (9CI) Raw materials
- Fmoc-Met-OH
- Fmoc-Ser(tBu)-OH
- Fmoc-Tyr(tBu)-OH
- Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-tert-buthyl-L-asparagine
- (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-γ-oxo-δ,δ-diphenylbenzenepentanoic acid
- Fmoc-Gly-OH
- Fmoc-Arg(Pbf)-OH
- Fmoc-Cys(Trt)-OH
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid
- L-Seryl-L-leucyl-L-arginyl-L-arginyl-L-seryl-L-seryl-3-mercaptopropanoyl-L-leucinamide
- Fmoc-Ile-OH
- Fmoc-Phe-OH
- Fmoc-L-Leu-OH
- L-Cysteinyl-L-phenylalanylglycylglycyl-L-arginyl-L-methionyl-L-α-aspartyl-L-arginyl-L-isoleucylglycyl-L-alanyl-L-glutaminyl-L-serylglycyl-L-leucylglycyl-4-[(2-mercaptoethyl)amino]benzoyl-L-leucinamide
- L-Cysteinyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-arginyl-L-tyrosine
- Fmoc-Ala-OH
Atrial natriureticpeptide-28 (human reduced) (9CI) Preparation Products
Atrial natriureticpeptide-28 (human reduced) (9CI) Verwandte Literatur
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Empfohlene Lieferanten
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz